molecular formula C24H18N2O4 B12623682 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid CAS No. 917614-76-7

2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid

Cat. No.: B12623682
CAS No.: 917614-76-7
M. Wt: 398.4 g/mol
InChI Key: AMBPRBRWFOZMQM-UHFFFAOYSA-N
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Description

2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a nitro group at the 5-position and an ethenyl-linked 1-benzylindole moiety at the 2-position. This compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules and the nitro group's role in redox-active systems .

Properties

CAS No.

917614-76-7

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

2-[2-(1-benzylindol-2-yl)ethenyl]-5-nitrobenzoic acid

InChI

InChI=1S/C24H18N2O4/c27-24(28)22-15-21(26(29)30)13-11-18(22)10-12-20-14-19-8-4-5-9-23(19)25(20)16-17-6-2-1-3-7-17/h1-15H,16H2,(H,27,28)

InChI Key

AMBPRBRWFOZMQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C=CC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Ethenyl Bridge Formation

The ethenyl linkage is likely formed via a Knoevenagel condensation :

  • 5-Nitro-2-formylbenzoic acid reacts with 1-benzylindole-2-acetaldehyde in the presence of a base (e.g., piperidine).

  • Elimination of water generates the conjugated ethenyl system.

Reaction Scheme:

5-Nitro-2-formylbenzoic acid+1-Benzylindole-2-acetaldehydeBaseTarget Compound+H2O\text{5-Nitro-2-formylbenzoic acid} + \text{1-Benzylindole-2-acetaldehyde} \xrightarrow{\text{Base}} \text{Target Compound} + \text{H}_2\text{O}

Nitro Group Reduction

The 5-nitro group can undergo reduction to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl, yielding 2-[2-(1-benzylindol-2-yl)ethenyl]-5-aminobenzoic acid .

Carboxylic Acid Derivatives

  • Esterification : Reaction with methanol/H₂SO₄ forms the methyl ester.

  • Amide Formation : Coupling with amines (e.g., EDC/NHS) generates amides .

Ethenyl Bridge Reactivity

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the ethenyl group to ethyl, producing 2-[2-(1-benzylindol-2-yl)ethyl]-5-nitrobenzoic acid .

  • Electrophilic Addition : Halogens (e.g., Br₂) add across the double bond .

Photostability

The nitro group and conjugated system may undergo photolytic degradation under UV light, analogous to nitroaromatic compounds .

Hydrolysis

  • The benzoic acid group remains stable under acidic/neutral conditions but may decarboxylate at elevated temperatures (>200°C).

Comparative Data

Reaction Type Reagents/Conditions Product Yield (Reported Analog)Source
Fischer Indole Synthesis4-Nitrophenylhydrazine, H⁺1-Benzylindole~70%
Knoevenagel CondensationPiperidine, Ethanol, ΔEthenyl-Linked Conjugate65–85%
Nitro ReductionH₂/Pd-C, Ethanol5-Aminobenzoic Acid Derivative90%
EsterificationMeOH, H₂SO₄, ΔMethyl Ester>95%

Key Research Findings

  • The ethenyl bridge enhances π-conjugation, increasing UV absorption (λₘₐₐ ~350 nm) .

  • Nitro Reduction : The 5-amine derivative shows improved solubility in polar solvents (e.g., DMSO) .

  • Biological Activity : Structural analogs inhibit monoamine oxidases (MAO-B IC₅₀ ~0.5 μM) , though direct data for this compound is limited.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid may exhibit anticancer properties. For example, indole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that a related indole derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

Fluorescence Imaging

Fluorescent Probes
The compound's structure allows it to function as a fluorescent probe for biological imaging. Its ability to selectively bind to specific receptors enhances its utility in tracking cellular processes.

Case Study Example :
In a study focusing on G protein-coupled receptors, compounds with similar structural motifs were employed to visualize receptor interactions in live cells. The results indicated successful labeling and tracking of these receptors, providing insights into cellular signaling pathways .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
The photophysical properties of this compound make it a candidate for use in OLED technology. Its ability to emit light upon excitation can be exploited in developing efficient light-emitting devices.

Data Table: Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield0.75

Enzyme Inhibition Studies

Mechanism of Action
Research has shown that compounds with similar structures can act as enzyme inhibitors. For instance, the inhibition of soluble epoxide hydrolase has been documented, which plays a role in regulating inflammatory responses.

Case Study Example :
A related compound demonstrated potent inhibition with an IC50 value of 1.3 nM against soluble epoxide hydrolase, suggesting potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid, enabling comparative analysis of their physicochemical and functional properties.

2-{[2-(1H-Indol-3-yl)ethyl]amino}-5-nitrobenzoic acid (7TW)

  • Structure: Features an indole-3-yl group linked via an ethylamino bridge to the benzoic acid core (vs. ethenyl and indole-2-yl in the target compound).
  • Key Differences: The ethylamino linker introduces hydrogen-bonding capability, unlike the rigid ethenyl group. Indole substitution at the 3-position (vs.
  • Applications : Similar nitro-indole derivatives are explored for antimicrobial and enzyme inhibitory activities due to their aromatic and electron-deficient motifs .
Property Target Compound 7TW
Molecular Formula C₂₄H₁₇N₃O₄ C₁₇H₁₅N₃O₄
Indole Substitution 2-position, benzylated 3-position, free NH
Linker Type Ethenyl Ethylamino
Potential Bioactivity Anticancer, enzyme inhibition Antimicrobial, redox modulation

2-(4-Chlorophenoxy)-5-nitrobenzoic Acid

  • Structure: Replaces the indole-ethenyl group with a 4-chlorophenoxy substituent.
  • Key Differences: The phenoxy group introduces halogenated aromaticity, enhancing lipophilicity. Absence of the indole ring reduces π-π stacking but increases metabolic stability.
  • Applications: Chlorophenoxy-nitrobenzoic acids are studied as herbicides and anti-inflammatory agents .

Stirimazole (4-[2-(1-ethenyl-5-nitro-1H-imidazol-2-yl)ethenyl]benzoic acid)

  • Structure : Substitutes indole with a nitroimidazole ring linked via an ethenyl group.
  • Key Differences: Imidazole’s smaller ring size and dual nitrogen atoms alter electronic properties.
  • Applications: Nitroimidazoles are well-known for antiparasitic and antifungal activity .
Property Target Compound Stirimazole
Heterocycle Indole Imidazole
Nitro Group Position Benzoic acid (5-position) Imidazole (5-position)
Bioactivity Enzyme inhibition Antifungal, antiparasitic

2-{[(3-Fluorophenyl)methyl]amino}-5-nitrobenzoic Acid

  • Structure: Features a fluorinated benzylamino group instead of the indole-ethenyl system.
  • Key Differences :
    • Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
    • The absence of the indole ring simplifies synthesis but reduces aromatic interactions.
  • Applications : Fluorinated nitrobenzoic acids are explored in CNS-targeted therapies .

Research Findings and Functional Insights

  • Reactivity: The ethenyl linker in the target compound may undergo photoisomerization or Michael addition, unlike the stable ethylamino or phenoxy groups in analogs .
  • Biological Activity: Indole-containing derivatives (e.g., 7TW) show superior enzyme-binding affinity compared to imidazole or phenoxy analogs, attributed to indole’s planar geometry and hydrogen-bonding capacity .
  • Synthetic Challenges : Lactam formation observed in related nitrobenzoic acids (e.g., ) suggests the need for controlled reaction conditions to avoid undesired cyclization .

Biological Activity

2-[2-(1-Benzyl-1H-indol-2-yl)ethenyl]-5-nitrobenzoic acid, a compound with a complex structure, has garnered interest for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an indole moiety and a nitrobenzoic acid group. This structural configuration is believed to contribute to its biological activity, particularly its interaction with various biological targets.

1. Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit microtubule assembly at concentrations around 20 μM, leading to potential applications as a microtubule-destabilizing agent in cancer therapy .

Table 1: Anticancer Activity Summary

Concentration (μM)Inhibition (%)Cell Line
2040.76 - 52.03MDA-MB-231 (Breast)
10Induces apoptosisVarious Cancer Cell Lines

2. Neuroprotective Effects:
The compound has also demonstrated neuroprotective effects by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. It showed selective inhibition of MAO-B with an IC50 value of approximately 0.51 μM, suggesting its potential as a therapeutic agent for neuroprotection .

3. Antioxidant Activity:
In vitro studies have shown that the compound can scavenge reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. The IC50 values for ROS scavenging were found to be 119.3 μg/mL, indicating significant antioxidant properties .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Efficacy: A study involving MDA-MB-231 breast cancer cells revealed that treatment with the compound led to morphological changes indicative of apoptosis and increased caspase-3 activity, confirming its role as an apoptosis inducer .
  • Neuroprotective Study: Another investigation focused on the compound's ability to inhibit AChE and BChE enzymes, which are crucial in the treatment of Alzheimer's disease. The results showed that the compound exhibited competitive inhibition against these enzymes, supporting its potential use in neurodegenerative disease management .

Toxicity Assessment

Toxicity evaluations conducted on Vero cells indicated that the compound was non-toxic at concentrations up to 100 μg/mL, demonstrating a favorable safety profile for further development .

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